molecular formula C16H12ClNO2 B1304585 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 303998-01-8

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B1304585
CAS No.: 303998-01-8
M. Wt: 285.72 g/mol
InChI Key: VSQRATQPXJILRW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to the indole core, which is further substituted with a methyl group and a dione functionality. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen-Schmidt condensation or Suzuki-Miyaura coupling reactions. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dione functionality, potentially converting them to hydroxyl groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Hydroxylated indole derivatives.

    Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer properties.

    Biological Research: The compound is used to study the biological activities of indole derivatives, including their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of both the chlorobenzyl and methyl groups, along with the dione functionality, makes it a versatile compound for various chemical reactions and biological studies.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRATQPXJILRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377664
Record name 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303998-01-8
Record name 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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